7-Amino-2,1,3-benzothiadiazole-4-sulfonic acid
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Overview
Description
7-Amino-2,1,3-benzothiadiazole-4-sulfonic acid: is a heterocyclic compound that contains a benzothiadiazole ring system. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of both amino and sulfonic acid groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,1,3-benzothiadiazole-4-sulfonic acid typically involves the reaction of 2,1,3-benzothiadiazole with appropriate reagents to introduce the amino and sulfonic acid groups. One common method involves the nitration of 2,1,3-benzothiadiazole followed by reduction to introduce the amino group. The sulfonic acid group can be introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2,1,3-benzothiadiazole-4-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Nitro derivatives of benzothiadiazole.
Reduction: Amino derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Amino-2,1,3-benzothiadiazole-4-sulfonic acid is used as a building block for the synthesis of various complex molecules. It is also used in the development of fluorescent dyes and sensors .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with various biological molecules, making it useful in studying cellular processes .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-Amino-2,1,3-benzothiadiazole-4-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole-4-sulfonic acid
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Comparison: Compared to similar compounds, 7-Amino-2,1,3-benzothiadiazole-4-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications .
Properties
CAS No. |
873066-17-2 |
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Molecular Formula |
C6H5N3O3S2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
7-amino-2,1,3-benzothiadiazole-4-sulfonic acid |
InChI |
InChI=1S/C6H5N3O3S2/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,7H2,(H,10,11,12) |
InChI Key |
SDDWXQHDLKALLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
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